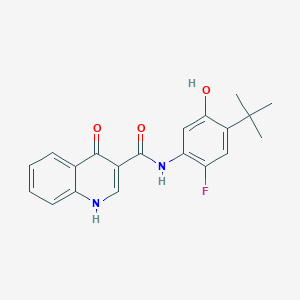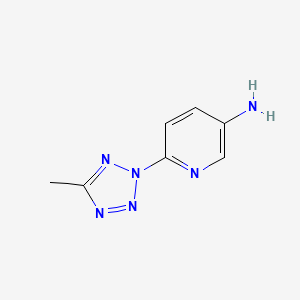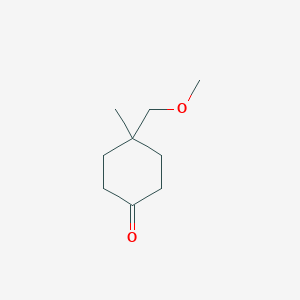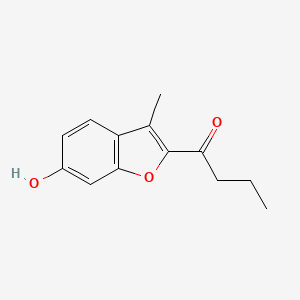
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a butanone side chain attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy and butanone groups allow for diverse chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-(6-hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(15)13-8(2)10-6-5-9(14)7-12(10)16-13/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
POZNOIXQODFSCO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C2=C(O1)C=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)


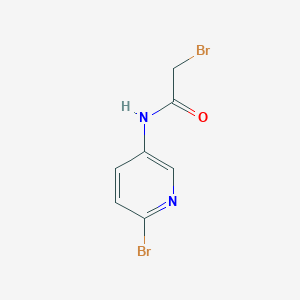
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
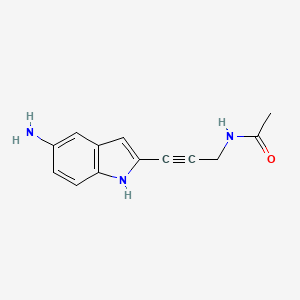
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
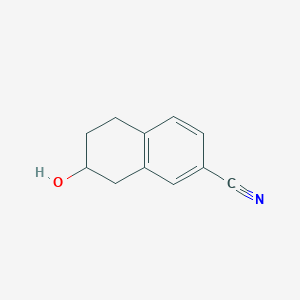
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
